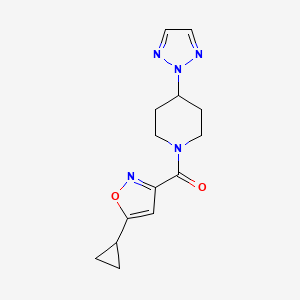

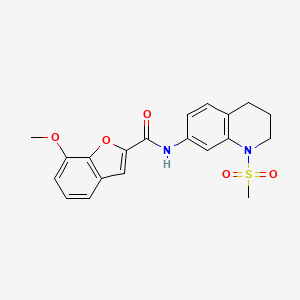

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a triazole ring, a piperidine ring, and an isoxazole ring. Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse biological activities . Piperidine is a heterocyclic organic compound and it’s often used as a building block in the synthesis of organic compounds . Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Triazoles, for example, are known to participate in a variety of reactions, including nucleophilic substitutions and cycloadditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its components. For example, compounds containing triazole rings often have good thermal and chemical stability .科学的研究の応用

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. In a study by Matta et al., a series of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine. Among these compounds, 12e , 12f , and 12k exhibited the highest growth inhibitory activity against microbial strains, with MIC values ranging from 4.0 to 5.1 μg/ml . These findings suggest that this compound could be a potential antimicrobial agent.

Antioxidant Properties

The same study also evaluated the antioxidant properties of these compounds using the DPPH free radical-scavenging assay. The compound demonstrated remarkable antioxidant activity compared to the standard antioxidant. Its potential as an antioxidant could have implications in various health-related contexts .

Antiviral Potential

Molecular docking studies were conducted to evaluate the interactions of the compound with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme. Additionally, binding affinities with the COVID-19 main protease were assessed. The results indicated that the compound could be a promising inhibitor for the novel SARS-CoV-2 virus, potentially contributing to the discovery of potent drug candidates .

Bioactive Scaffold

The 1,2,3-triazole scaffold is well-known for its conjugation capabilities with other heterocyclic groups. Researchers have targeted these triazole-conjugated structural motifs for developing bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic properties .

Pyrazole-Based Activities

Compounds containing pyrazole scaffolds, like the one , exhibit diverse biological activities. These include antimicrobial, antimalarial, anti-inflammatory, antiviral, antileishmanial, and anticancer effects. Several pyrazole-based drugs are already available on the market .

Cytotoxicity

In another study, 1,2,4-triazole hybrids were evaluated for cytotoxic activity against tumor cell lines. The compound showed varying cytotoxic activities against MCF-7 and HCT-116 cells .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c20-14(12-9-13(21-17-12)10-1-2-10)18-7-3-11(4-8-18)19-15-5-6-16-19/h5-6,9-11H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXMDPUGWKUKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2420307.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2420308.png)

![N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B2420309.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2420312.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2420313.png)

![5-(1,3-benzodioxol-5-yl)-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2420316.png)

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)